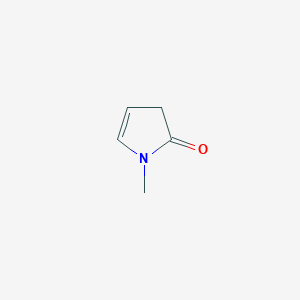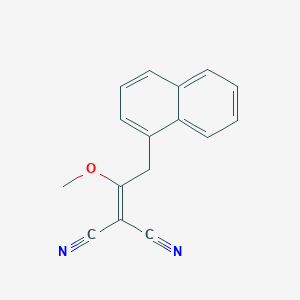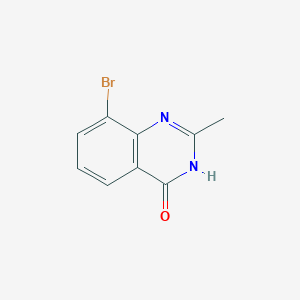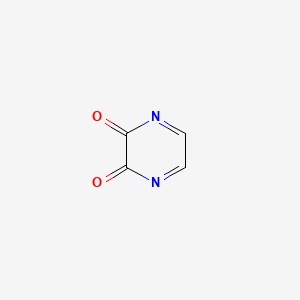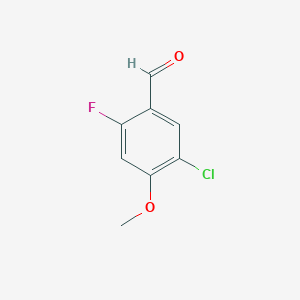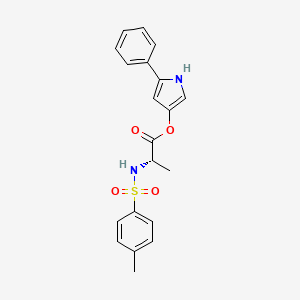
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Vue d'ensemble
Description
“3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole” is a chemical compound with the molecular formula C18H18N2O4S . It is also known by other names such as N-Tosyl-L-alanine 3-indoxyl ester, Taloxin, H-TOS-ALA-Y, N-Tosyl-L-alanine 3-, N-TOSYL-L-ALANYLOXYINDOLE, 3- (N-tosyl-L-alanyloxy)indole, and 1H-indol-3-yl tosyl-L-alaninate .
Synthesis Analysis
A metal-free photoinduced triiodide-mediated [3 + 2] cycloaddition of N-Ts aziridines with alkenes is described in a paper . This operationally simple protocol utilized bench-stable and inexpensive TBAI as a radical mediator, enabling regioselective access to substituted pyrrolidines with good functional group compatibility .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole” include a melting point of 38-39°C, a predicted boiling point of 577.9±60.0 °C, and a predicted density of 1.339±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
Diagnostic Applications in Medicine
The tosylalanine ester of 3-hydroxy-5-phenylpyrrole (HOPPy) is utilized in diagnostic medical applications. Specifically, it is embedded on reagent strips (Ames LEUKOSTIX) to test for the presence of human leukocyte elastase (HLE) in urine, which is indicative of urinary tract infections. The study of the kinetic constants for the HLE-catalyzed hydrolysis of this substrate, as well as related compounds, has provided insights into the mechanics of these reactions and has potential implications for improving methods of detecting leukocyte elastase (Jackson, Brown, Schaeper, & Powers, 1995).
Synthesis and Characterization in Pharmaceutical Research
The synthesis of 3-arylpiperidines, which are key components in pharmaceutical research, has been achieved through palladium-catalyzed migrative Negishi coupling. This process directly accesses 3-aryl-N-Boc-piperidines with good to excellent selectivity. The innovation of a new flexible phenylpyrrole-based phosphine ligand was crucial for inducing both efficiency and β-selectivity in this process (Millet & Baudoin, 2015).
Exploration in Antileukemic Properties
Phenyl-substituted derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) have been synthesized and tested for antileukemic activity. These compounds have shown significant activity against P388 lymphocytic leukemia in mice, presenting an avenue for potential antileukemic treatments (Anderson & Halat, 1979).
Application in Synthesis of Dipeptide Mimics
Enantiopure 6-hydroxypyrrolizidinone amino carboxylates have been synthesized as rigid dipeptide mimics. This synthesis provides a constrained alaninylhydroxyproline dipeptide mimic, potentially useful for exploring peptide conformation-activity relationships (Rao, Pinyol, & Lubell, 2007).
Anti-Cancer Agent Synthesis
The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has shown cytotoxic effects on MCF-7 breast cancer cell lines. One particular compound demonstrated significant activity, suggesting a potential pathway for developing new anticancer agents (Butler, Kelly, Harry, Tiedt, White, Devery, & Kenny, 2013).
Antipsychotic Drug Development
2-Phenylpyrroles have been synthesized as conformationally restricted analogues of existing antipsychotic drugs. These compounds maintained dopamine antagonistic activity and showed improved potency and selectivity for dopamine D-2 receptors, indicating their potential as novel antipsychotics (van Wijngaarden, Kruse, van Hes, van der Heyden, & Tulp, 1987).
Propriétés
IUPAC Name |
(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALJYJCTCKOHO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzyloxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B3253054.png)


![Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B3253070.png)
